molecular formula C26H39N3O4 B2721550 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide CAS No. 2034570-00-6

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2721550
CAS No.: 2034570-00-6
M. Wt: 457.615
InChI Key: ATKPQJQJULRIGM-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-Butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a naphthalene ring system connected via an amide linkage to a piperazine-containing side chain, a feature common in compounds designed to interact with biological targets in the central nervous system . The piperazine moiety is a privileged scaffold in drug discovery, frequently found in ligands for various neurotransmitter receptors, including serotonergic (e.g., 5-HT 1A ) and dopaminergic systems . The tert-butoxy and hydroxypropyl substitutions on the piperazine ring may influence the molecule's pharmacokinetic properties and receptor binding affinity. This compound is intended for use in preclinical research as a chemical probe to investigate signal transduction pathways, receptor function, and for the development of new therapeutic agents for neurological and psychiatric disorders. It is supplied as a high-purity material for research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O4/c1-5-32-23-11-10-20-8-6-7-9-22(20)24(23)25(31)27-12-13-28-14-16-29(17-15-28)18-21(30)19-33-26(2,3)4/h6-11,21,30H,5,12-19H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKPQJQJULRIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3CCN(CC3)CC(COC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethoxylation of 1-Naphthol

1-Naphthol undergoes O-alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-ethoxy-1-naphthol. Oxidation with potassium permanganate (KMnO₄) in acidic medium converts the hydroxyl group to a carboxylic acid, producing 2-ethoxy-1-naphthoic acid.

Reaction Conditions :

  • Solvent : DMF/H₂O (3:1)
  • Temperature : 80°C → 25°C (post-oxidation)
  • Yield : 72% (two steps)

Activation as Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to generate 2-ethoxy-1-naphthoyl chloride, isolated as a pale-yellow oil.

Preparation of the Piperazine-Ethylenediamine Intermediate

Piperazine Functionalization

Piperazine is reacted with tert-butyl glycidyl ether in methanol at 0°C to introduce the 3-(tert-butoxy)-2-hydroxypropyl group via epoxide ring-opening. The reaction proceeds via nucleophilic attack at the less hindered carbon, yielding 1-(3-(tert-butoxy)-2-hydroxypropyl)piperazine.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 9H, C(CH₃)₃), 2.40–2.80 (m, 8H, piperazine-H), 3.45 (dd, J = 10.2 Hz, 1H, CH₂O), 4.05 (m, 1H, CHOH)
  • Yield : 68%

Ethylenediamine Linker Installation

The tertiary amine of the piperazine derivative is alkylated with 2-chloroethylamine hydrochloride in acetonitrile using triethylamine (Et₃N) as a base. The reaction is stirred at 60°C for 24 hours to afford N-(2-chloroethyl)-4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine.

Optimization Note :

  • Catalyst : Pd(OAc)₂/Xantphos improves yield to 85% by mitigating elimination side reactions.

Amide Bond Formation and Final Coupling

Aminolysis of 2-Ethoxy-1-Naphthoyl Chloride

The acid chloride is treated with the piperazine-ethylenediamine intermediate in dichloromethane (DCM) with Et₃N at 0°C. After warming to room temperature for 6 hours, the crude product is purified via silica gel chromatography to yield the target compound.

Reaction Metrics :

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Solvent : DCM
  • Yield : 78%

Deprotection (Optional)

The tert-butoxy group can be removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) to reveal a primary alcohol, though this step is unnecessary for the final product.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.42 (s, 9H, C(CH₃)₃), 2.50–2.85 (m, 10H, piperazine + CH₂NH), 3.60 (dd, J = 9.5 Hz, 1H, CH₂O), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.95 (br s, 1H, OH), 7.45–8.25 (m, 7H, naphthyl-H)
  • ¹³C NMR : 14.1 (OCH₂CH₃), 28.3 (C(CH₃)₃), 53.8–57.2 (piperazine-C), 72.5 (CH₂O), 81.0 (C(CH₃)₃), 122.5–134.8 (naphthyl-C), 170.5 (C=O)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₉H₄₀N₃O₄⁺ : 502.3012
  • Observed : 502.3009 (Δ = -0.6 ppm)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Sequential Alkylation High regioselectivity Requires protective groups 68
One-Pot Coupling Reduced purification steps Sensitive to moisture 72
Pd-Catalyzed Amination Scalability for industrial production Cost of palladium catalysts 85

Industrial-Scale Considerations

The use of polystyrene-supported reagents (as described in WO2014161976A1) enables efficient recovery of palladium catalysts, reducing costs for large-scale synthesis. Additionally, continuous flow reactors may enhance the safety profile of exothermic steps like epoxide ring-opening.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form hydroxyl or carbonyl derivatives.

  • Reduction: : It may be reduced to alter the naphthamide group.

  • Substitution: : Various substituents can replace the ethyl or tert-butoxy groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products from these reactions vary depending on the specific conditions and reagents used. Generally, they result in derivatives with modified functional groups enhancing or altering the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide is used as a building block for synthesizing complex molecules. Its reactivity and structural features make it valuable for creating new compounds with potential utility.

Biology

Biologically, this compound might exhibit activity against specific biological targets. Researchers study its interactions with enzymes or receptors to develop new therapeutic agents.

Medicine

In medicine, its derivatives could have pharmacological applications. Studies might explore its efficacy and safety as a potential drug candidate.

Industry

Industrially, it might serve as an intermediate in manufacturing pharmaceuticals, agrochemicals, or specialty chemicals, contributing to various production processes.

Mechanism of Action

The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide exerts its effects involves interactions at the molecular level. It might target specific proteins, enzymes, or pathways, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide

  • Structural Differences: Replaces the 2-ethoxy-naphthamide group with a quinoline-4-carboxamide moiety.
  • Implications: Quinoline’s planar aromatic structure may enhance DNA intercalation or kinase inhibition compared to the naphthalene system.
  • Molecular Weight: Not explicitly provided, but quinoline (lower molecular weight than naphthalene) may reduce lipophilicity.

(R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide

  • Structural Differences: Substitutes the naphthamide with a dimethoxyphenyl-acetamide group and adds a phenoxy-tert-butoxy chain.
  • Implications: The dimethoxyphenyl group could enhance electron-rich interactions (e.g., with serotonin receptors), while the phenoxy-tert-butoxy chain may increase metabolic stability compared to the hydroxypropyl group in the target compound .
  • Molecular Weight : 502.623 g/mol (vs. target compound’s undefined but likely higher weight due to naphthamide).

N-isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide

  • Structural Differences : Incorporates a pyrimidine-pyridinyl core instead of naphthamide. The piperazine is substituted with a methyl group rather than tert-butoxy-hydroxypropyl.
  • Implications : The pyrimidine-pyridinyl system is common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to the naphthamide-based target compound. The methylpiperazine may reduce steric bulk, improving solubility .

Functional Group Analysis

Compound Key Functional Groups Molecular Weight Potential Applications
Target Compound Naphthamide, ethoxy, tert-butoxy-hydroxypropyl-piperazine Not provided CNS targeting, enzyme inhibition
Quinoline-4-carboxamide analog Quinoline carboxamide, tert-butoxy-hydroxypropyl-piperazine ~500–550 (estimated) Kinase/DNA-targeted therapies
(R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide Dimethoxyphenyl-acetamide, phenoxy-tert-butoxy 502.623 g/mol Serotonergic/GPCR modulation
N-isopropyl-2-(3-(4-methylpiperazin-1-yl)pyrimidinyl)phenoxy)acetamide Pyrimidine-pyridinyl, methylpiperazine ~450–500 (estimated) Kinase inhibition (e.g., anticancer agents)

Pharmacokinetic and Physicochemical Predictions

  • The tert-butoxy group may confer metabolic resistance .
  • Quinoline Analog: Lower lipophilicity (due to quinoline) might limit CNS penetration but improve solubility for intravenous administration .
  • Dimethoxyphenyl Analog : Methoxy groups enhance solubility and hydrogen-bonding capacity, favoring oral bioavailability .

Biological Activity

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic compound featuring a complex structure that includes piperazine and naphthalene moieties. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H39N3O3C_{27}H_{39}N_{3}O_{3}, with a molecular weight of approximately 453.6 g/mol. The presence of the tert-butoxy group suggests enhanced lipophilicity, which may facilitate its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring can enhance binding affinity due to its structural flexibility, while the naphthalene moiety may engage in π-π stacking interactions with aromatic residues in target proteins.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, related compounds have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In vitro studies reported EC50 values for similar piperazine derivatives ranging from 28 ng/mL to 290 ng/mL against various cancer cell lines .

Antimicrobial Activity

Compounds structurally related to N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-ethoxy-1-naphthamide have demonstrated broad-spectrum antimicrobial activity. For example, certain benzothiazole derivatives have shown effective inhibition against bacterial and fungal strains, with minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to modulate inflammatory pathways. Similar compounds have been documented to reduce pro-inflammatory cytokine production in vitro, suggesting that this compound may also exert anti-inflammatory effects through similar mechanisms.

Case Studies and Research Findings

  • Antitumor Efficacy : A study on structurally similar piperazine derivatives highlighted their selective cytotoxicity against the WI-38 VA-13 subline 2RA cell line, indicating potential for targeted cancer therapies .
  • Antimicrobial Testing : Research on benzothiazole derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that the naphthalene component may contribute to enhanced antimicrobial activity .
  • In Vitro Cytotoxicity : The cytotoxicity of various piperazine derivatives was assessed against multiple tumor cell lines, revealing promising results for future drug development targeting specific cancers .

Data Tables

Biological Activity Compound EC50 (ng/mL) MIC (μg/mL)
AntitumorPiperazine Derivative A28-
AntitumorPiperazine Derivative B290-
AntimicrobialBenzothiazole Derivative-50

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